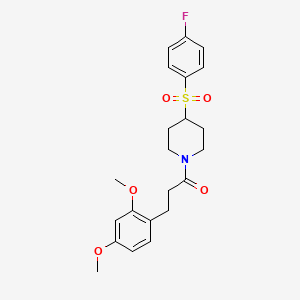
3-(2,4-Dimethoxyphenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethoxyphenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H26FNO5S and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2,4-Dimethoxyphenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevance in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by a propanone core linked to a piperidine ring and two methoxy groups on the phenyl moiety. The sulfonyl group attached to the piperidine enhances its pharmacological properties. The molecular formula is C19H24FNO4S, and its molecular weight is approximately 373.46 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial replication and survival.
- Synergistic Effects : The compound may exhibit synergistic effects when combined with other antibiotics, enhancing their efficacy and reducing resistance development.
- Biofilm Disruption : Inhibition of biofilm formation has been observed, which is crucial as biofilms can protect bacteria from antibiotic treatment .
Cytotoxicity and Safety Profile
Preliminary toxicity assessments indicate that related compounds exhibit low hemolytic activity, suggesting a favorable safety profile:
- Hemolytic activity (% lysis): Ranges from 3.23 to 15.22%, indicating low toxicity compared to standard controls like Triton X-100.
- Non-cytotoxicity was confirmed with IC50 values exceeding 60μM, indicating a potential for safe therapeutic use .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of related sulfonamide derivatives, it was found that specific modifications in the chemical structure significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The compound's ability to penetrate bacterial membranes was attributed to its lipophilic nature due to the methoxy groups .
Case Study 2: Synergistic Drug Interactions
Another study demonstrated that combining this class of compounds with ciprofloxacin resulted in lower MIC values for both drugs, suggesting a synergistic relationship that could be exploited in clinical settings to combat resistant strains .
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO5S/c1-28-18-7-3-16(21(15-18)29-2)4-10-22(25)24-13-11-20(12-14-24)30(26,27)19-8-5-17(23)6-9-19/h3,5-9,15,20H,4,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAITLIAPKTCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













